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Introduction: The Rationale for Fluo-3FF
Microinjection

The precise measurement of intracellular calcium (Ca2*) dynamics is fundamental to
understanding a vast array of cellular processes, from muscle contraction and
neurotransmission to gene expression and apoptosis.[1][2] Fluorescent Ca?* indicators are
indispensable tools for these investigations.[3] Among these, Fluo-3FF, a di-fluorinated analog
of Fluo-3, stands out for its uniquely low affinity for Ca2+*.[4] This characteristic makes it the
ideal probe for studying cellular compartments or events associated with high Caz+
concentrations that would saturate higher-affinity indicators like Fluo-3 or Fluo-4.[4][5][6]

While cell-permeant acetoxymethyl (AM) ester forms of dyes are common, direct microinjection
of the membrane-impermeant salt form (e.g., potassium salt) offers distinct advantages.[7]
Microinjection provides precise control over the initial intracellular concentration, bypasses
issues related to incomplete de-esterification, and ensures the indicator is delivered directly to
the cytosol of the target cell. This method is particularly powerful for single-cell analyses,
allowing for unequivocal interpretation of Ca?* signals from a specific, targeted cell.

This application note provides a comprehensive, field-tested protocol for the preparation and
microinjection of Fluo-3FF salt into cultured mammalian cells for the subsequent imaging of
high-concentration Ca2* transients.

Why Choose Fluo-3FF?
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e Low Calcium Affinity: With a dissociation constant (Kd) for Ca?* of approximately 42 uM,
Fluo-3FF is perfectly suited for measuring high Ca2* levels (in the uM to mM range) found in
organelles like the endoplasmic or sarcoplasmic reticulum.[4]

o Large Dynamic Range: Fluo-3FF is virtually non-fluorescent in the absence of Ca2* and
exhibits a substantial increase in fluorescence intensity upon binding, providing a high
signal-to-background ratio.[5][6][8]

 Visible Light Excitation: Compatible with the standard 488 nm laser line, Fluo-3FF minimizes
potential phototoxicity associated with UV-excitable dyes and allows for co-imaging with
other fluorescent proteins.[6][9]

Table 1. Comparative Properties of Common Calcium Indicators

Dissociation L ..
. Excitation Max Emission Max
Indicator Constant (Kd) Key Feature

for Ca** (nm) (nm)

Low affinity, ideal
Fluo-3FF ~42 uM[4] ~506 nm[4] ~526 nm[4] for high Caz*

concentrations.

High affinity,
Fluo-4 ~345 nM[10][11] ~494 nm[10] ~516 nm[10] brighter than
Fluo-3.[11][12]

Ratiometric dye

for quantitative

Fura-2 ~224 nM[10] ~340/380 nm[10]  ~510 nm[10]
measurements.
[5]
Red-shifted,
suitable for
Rhod-2 ~570 nM[10] ~553 nm ~576 nm multiplexing with
green

fluorophores.

Part 1: Preparation of Fluo-3FF Injection Solution
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Scientific integrity starts with meticulous preparation. The quality and purity of the injection
solution are paramount to successful experiments and cell viability.

Materials and Reagents

e Fluo-3FF, potassium salt (ensure high purity, >90%)

e Nuclease-free water (injection grade)

e Potassium chloride (KCI)

» MOPS or HEPES buffer salt

e 0.2 um syringe filters

 Sterile microcentrifuge tubes

Protocol 1.1: Preparation of 10 mM Fluo-3FF Stock

Solution

Causality: A concentrated, aqueous stock solution is necessary for accurate dilution into the
final injection buffer. Using a buffer like MOPS or HEPES helps maintain a stable pH, which is
critical as the Kd of many indicators is pH-sensitive.[3]

e Weighing: Carefully weigh out the required amount of Fluo-3FF potassium salt in a sterile
microcentrifuge tube.

¢ Solubilization: Add a small volume of high-purity, nuclease-free water to create a
concentrated paste. Add more water stepwise while vortexing gently until the salt is fully
dissolved. Expert Tip: Gentle warming to 37°C can aid dissolution, but avoid overheating.

» Final Volume: Adjust the final volume with nuclease-free water to achieve a 10 mM stock
concentration.

» Storage: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 pL) to minimize
freeze-thaw cycles. Store protected from light at -20°C.
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Protocol 1.2: Preparation of Injection Buffer and Final
Working Solution

Causality: The injection buffer must be osmotically balanced and free of contaminants to
prevent cell stress or death.[13] A simple buffer of KCl and a pH stabilizer is often sufficient and
less likely to interfere with cellular signaling than complex media. Filtering the final solution
removes any micro-particulates that could clog the fine tip of the micropipette.[14]

Table 2: Injection Buffer Composition (100 mL)

Final
Component . Amount Purpose
Concentration

KCI 150 mM 1.12¢g Osmotic balance
MOPS 10 mM 0.21¢g pH buffering (pH 7.2)
Nuclease-free H20 - to 100 mL Solvent

o Prepare Injection Buffer: Dissolve KCl and MOPS in nuclease-free water. Adjust the pH to
7.2.

e Dilute Fluo-3FF: Thaw a single aliquot of the 10 mM Fluo-3FF stock solution. Dilute it with
the prepared injection buffer to a final working concentration. A typical starting concentration
is 100-200 pM. The optimal concentration should be empirically determined to provide a
strong signal without causing Ca?* buffering artifacts.

 Final Filtration: Immediately before back-loading the micropipette, filter the final working
solution through a 0.2 um syringe filter into a fresh, sterile microcentrifuge tube. This is a
critical step to prevent needle clogging.[14]

Part 2: Microinjection and Imaging Workflow

This section outlines the process from pulling micropipettes to acquiring fluorescence data.

Diagram: Experimental Workflow
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Caption: Workflow from solution preparation to data acquisition.
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Protocol 2.1: Micropipette and System Setup

o Pipette Pulling: Pull glass capillary tubes using a micropipette puller to create tips with an
inner diameter of ~0.5 um. The ideal tip size provides a balance between ease of cell
penetration and minimizing cell damage.

o Back-Loading: Carefully back-load 2-3 uL of the filtered Fluo-3FF working solution into the
pulled micropipette using a microloader tip. Ensure no air bubbles are introduced.

o System Assembly: Mount the loaded micropipette onto the micromanipulator. Apply positive
pressure to the pipette to prevent clogging and create a fluid stream.

o Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution
microscopy. Ensure cells are sub-confluent to easily identify and target single cells.

Protocol 2.2: The Microinjection Procedure

e Targeting: Under microscopic view, bring the micropipette tip close to the target cell.

o Penetration: Gently advance the pipette to dimple the cell membrane. A quick, firm tap on the
micromanipulator or a brief "buzz" from a piezo-driven manipulator will facilitate penetration
into the cytoplasm.

¢ Injection: Once inside, inject a small volume of the Fluo-3FF solution using a calibrated
pressure pulse from a microinjector (e.g., FemtoJet®, Eppendorf). The injection volume
should be minimal, typically <5% of the cell volume, to avoid excessive dilution of cytosolic
components or physical damage. Successful injection is often confirmed by a slight, transient
swelling of the cell.

o Withdrawal & Recovery: Immediately and smoothly withdraw the pipette. Allow the injected
cell to recover for at least 10-15 minutes before imaging to allow for dye equilibration and
recovery from the injection process.

Protocol 2.3: Fluorescence Imaging

e Microscope Setup: Use an inverted fluorescence microscope equipped with a sensitive
camera (SCMOS or EMCCD).
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 Filter Sets: Use a standard FITC/GFP filter set.
o Excitation: 488/20 nm
o Emission: 525/50 nm

o Data Acquisition:

Capture a baseline fluorescence image (Fo) of the resting cell.

[e]

(¢]

Initiate a time-lapse recording.

Apply a stimulus (e.g., agonist, ionophore) to induce a Ca2* transient.

[¢]

[¢]

Record the change in fluorescence intensity (F) over time.

[e]

Self-Validation: As a positive control, at the end of the experiment, apply a Ca2* ionophore
like ionomycin in the presence of extracellular Ca2* to determine the maximum

fluorescence (Fmax).

Part 3: Data Analysis and Troubleshooting
Data Presentation

The primary output of these experiments is the change in fluorescence intensity over time,
which is directly proportional to the change in intracellular Ca2* concentration. Data are
typically presented as a ratio of fluorescence relative to the baseline (F/Fo).

Diagram: Fluo-3FF Ca?* Binding Mechanism
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Caption: Fluo-3FF fluorescence increases upon binding to Ca2*.

Troubleshooting

Table 3: Common Issues and Solutions
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Problem

Potential Cause(s)

Recommended Solution(s)

Micropipette Clogging

- Particulates in the injection
solution.- Protein precipitation

at the tip.

- Re-filter the injection solution
(0.2 um filter) immediately
before use.[14]- Increase
positive pressure slightly.- Use
freshly pulled pipettes for each

experiment.

Low Cell Survival Rate

- Pipette tip is too large.-
Injection volume is too high.-
Contaminated injection buffer.-

Excessive injection pressure.

- Pull finer tips; if necessary,
bevel the tip.- Reduce injection
duration/pressure.- Use fresh,
sterile, high-purity reagents for
the buffer.[13]- Calibrate the
injector to deliver the smallest

possible volume.

No/Weak Fluorescent Signal

- Injection failure.- Incorrect
filter set.- Photobleaching.-
Fluo-3FF concentration too

low.

- Confirm successful injection
by co-injecting a low
concentration of a fluorescent
dextran.- Verify
excitation/emission filters
match Fluo-3FF's spectra
(~506/526 nm).[4]- Reduce
excitation light intensity and/or
exposure time.- Increase the
Fluo-3FF concentration in the

injection buffer (e.g., to 500
uM).

High Background

Fluorescence

- Autofluorescence from cell
media or culture dish.- Dye
leakage from adjacent

damaged cells.

- Image cells in a clear,
buffered salt solution (e.qg.,
HBSS) instead of phenol red-
containing media.- Ensure the
target cell is healthy and not
surrounded by compromised

cells.

© 2026 BenchChem. All rights reserved.

9/13

Tech Support


https://cancercenter.arizona.edu/sites/default/files/2023-09/EMSR_SOP_0.pdf
https://www.flyfacility.gen.cam.ac.uk/Services/Microinjectionservice/sampleprep
https://www.caymanchem.com/product/20406/fluo-3ff-(potassium-salt)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

e |ON Biosciences. (n.d.). Fluo-3 AM | Calcium Indicator. Retrieved from [Link]

e Hagen, B. M., et al. (2014). A comparison of fluorescent Ca2+ indicators for imaging local
Ca2+ signals in cultured cells. Cell Calcium, 56(2), 127-136. Retrieved from [Link]

e Molecular Probes. (n.d.). Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR
Fluorometric System.

o MDPI. (2024, November 21). Calcium Indicators with Fluorescence Lifetime-Based Signal
Readout: A Structure—Function Study. International Journal of Molecular Sciences. Retrieved
from [Link]

e SciMedia. (n.d.). Types and Applications of Calcium Indicators for Calcium Imaging.
Retrieved from [Link]

e Google Patents. (n.d.). EP3744810A1 - Fluorescent dye, preparation method therefor and
use thereof.

o Northwestern University. (n.d.). Preparation of DNA for Microinjection. Retrieved from [Link]

e JoVE. (2022, August 18). Fluorescent Proteins Expression by mRNA Injection | Protocol
Preview. Retrieved from [Link]

e PubMed. (n.d.). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive
Dyes. Retrieved from [Link]

o ResearchGate. (n.d.). 97 questions with answers in MICROINJECTION | Science topic.
Retrieved from [Link]

o Physiological Reviews. (n.d.). Measurement of Intracellular Calcium. Retrieved from [Link]
e PubMed Central (PMC). (n.d.). Chemical Calcium Indicators. Retrieved from [Link]

e BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from
[Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://ionbiosciences.com/store/fluo-3-am/
https://www.sciencedirect.com/science/article/pii/S014341601400084X
https://www.mdpi.com/1422-0067/25/23/12948
https://www.scimedia.com/knowledge-base/calcium-imaging-reagents-selection-guide/
https://ttcf.northwestern.edu/files/2021/08/Preparation-of-DNA-for-Microinjection.pdf
https://www.youtube.com/watch?v=1-8cO-g8f9g
https://pubmed.ncbi.nlm.nih.gov/24430979/
https://www.researchgate.net/topic/Microinjection
https://journals.physiology.org/doi/full/10.1152/physrev.00004.2003
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4312678/
https://www.bmglabtech.com/en/blog/calcium-assays-at-the-centre-of-biology/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Arizona Cancer Center. (n.d.). RNA Microinjection Buffer and Cas9 mRNA Reagents.
Retrieved from [Link]

e Blizard Institute Flow Cytometry Core Facility. (2019, December 4). Calcium flux and
functional analysis. Retrieved from [Link]

o ResearchGate. (n.d.). Fluorescence spectra of 3a (A), 3b (B), 3c (C), 3d (D), 3e (E), and
3f.... Retrieved from [Link]

 Alliance of Genome Resources Community Forum. (2018, October 23). microinjection
efficiency problem. Retrieved from [Link]

» University of Cambridge Fly Facility. (n.d.). Preparing samples for microinjection. Retrieved
from [Link]

e PubMed. (n.d.). Measurement of intracellular calcium. Retrieved from [Link]
e Protocols.io. (2025, June 17). BAC DNA Purification for Microinjection. Retrieved from [Link]

o ResearchGate. (2016, April 29). For measurement of intracellular calcium level, which
calcium indicator is proper?. Retrieved from [Link]

o Berthold Technologies GmbH & Co.KG. (n.d.). Intracellular Calcium Measurement. Retrieved
from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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